3-(7-Bromo-1H-indol-3-yl)prop-2-enal
Description
3-(7-Bromo-1H-indol-3-yl)prop-2-enal is a synthetic brominated indole derivative featuring a prop-2-enal (α,β-unsaturated aldehyde) substituent at the 3-position of the indole ring and a bromine atom at the 7-position.
The α,β-unsaturated aldehyde moiety is critical for its reactivity, enabling participation in Michael addition or Schiff base formation, which may enhance its bioactivity .
Properties
CAS No. |
923293-10-1 |
|---|---|
Molecular Formula |
C11H8BrNO |
Molecular Weight |
250.09 g/mol |
IUPAC Name |
3-(7-bromo-1H-indol-3-yl)prop-2-enal |
InChI |
InChI=1S/C11H8BrNO/c12-10-5-1-4-9-8(3-2-6-14)7-13-11(9)10/h1-7,13H |
InChI Key |
MLGDBHNSWMVNFM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)Br)NC=C2C=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(7-Bromo-1H-indol-3-yl)prop-2-enal typically involves the reaction of 7-bromoindole with an appropriate aldehyde under specific conditions. One common method is the Claisen-Schmidt condensation reaction, where 7-bromoindole is reacted with an aldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually carried out in a solvent like ethanol or methanol at room temperature or slightly elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-(7-Bromo-1H-indol-3-yl)prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Sodium methoxide in methanol
Major Products Formed
Oxidation: 3-(7-Bromo-1H-indol-3-yl)prop-2-enoic acid.
Reduction: 3-(7-Bromo-1H-indol-3-yl)prop-2-enol.
Substitution: 3-(7-Methoxy-1H-indol-3-yl)prop-2-enal
Scientific Research Applications
3-(7-Bromo-1H-indol-3-yl)prop-2-enal has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the treatment of neurological disorders and cancer.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-(7-Bromo-1H-indol-3-yl)prop-2-enal involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with neurotransmitter receptors in the brain, affecting neurological functions .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural and functional differences between 3-(7-Bromo-1H-indol-3-yl)prop-2-enal and related compounds:
Functional Group Impact on Bioactivity
- Aldehyde vs.
- Bromine Position : The 7-bromo substitution on the indole ring differentiates it from 6-bromo analogues (e.g., ), which may alter steric effects and electronic distribution, influencing receptor binding or metabolic stability.
- Scaffold Differences : Coumarin-based brominated compounds (e.g., ) lack the indole nitrogen, reducing hydrogen-bonding capacity compared to indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
